3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide
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Overview
Description
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structureThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic that also targets dihydropteroate synthase.
Sulfadiazine: Known for its use in treating bacterial infections and its similar mechanism of action.
Uniqueness
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide is unique due to its specific structural modifications, which may enhance its antibacterial efficacy and reduce resistance compared to other sulfonamides .
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(5-methyl-2-propan-2-ylphenoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-6-22(7-2)26(23,24)16-9-11-19(18(21)13-16)25-20-12-15(5)8-10-17(20)14(3)4/h8-14H,6-7,21H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOCLVEXKIWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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